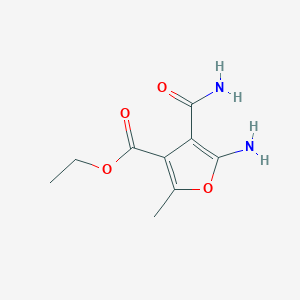

Ethyl 5-amino-4-carbamoyl-2-methylfuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

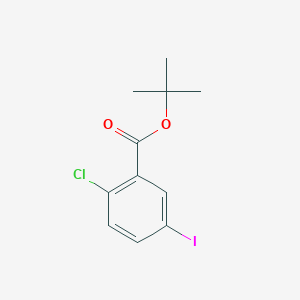

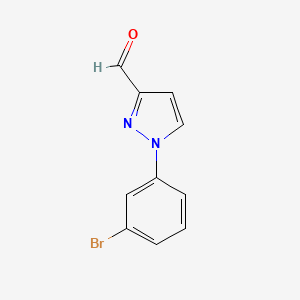

Ethyl 5-amino-4-carbamoyl-2-methylfuran-3-carboxylate is a chemical compound with the CAS Number: 854357-30-5 . It has a molecular weight of 212.21 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 5-amino-4-(aminocarbonyl)-2-methyl-3-furoate . The InChI code for this compound is 1S/C9H12N2O4/c1-3-14-9(13)5-4(2)15-8(11)6(5)7(10)12/h3,11H2,1-2H3,(H2,10,12) .Physical And Chemical Properties Analysis

This compound has a melting point of 16-17 degrees Celsius . It is typically stored at room temperature and is usually in powder form .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Ethyl 5-amino-4-carbamoyl-2-methylfuran-3-carboxylate serves as a precursor in the synthesis of complex molecules. For instance, it is involved in the formation of thieno[3,4-d]pyrimidines through reactions with 1,3-dicarbonyl compounds, showcasing its utility in constructing valuable heterocyclic scaffolds (Ryndina et al., 2002). Additionally, its derivatives have been utilized in phosphine-catalyzed [4 + 2] annulation reactions to synthesize tetrahydropyridines, highlighting its versatility in organic synthesis (Zhu et al., 2003).

Antimicrobial Studies

Modifications of ethyl 5-amino-4-carbamoyl-2-methylfuran-3-carboxylate have led to the creation of compounds with antimicrobial properties. A study synthesized derivatives and evaluated their antimicrobial activities against various strains of bacteria and fungi. This research demonstrates the compound's potential as a basis for developing new antimicrobial agents (Desai et al., 2019).

Corrosion Inhibition

Derivatives of ethyl 5-amino-4-carbamoyl-2-methylfuran-3-carboxylate have been investigated as corrosion inhibitors for mild steel in industrial processes. Their efficacy in this application underscores the compound's importance in materials science, providing insights into its surface interaction mechanisms and protective capabilities (Dohare et al., 2017).

Dye Synthesis

The compound's derivatives have been used to synthesize novel heterocyclic disperse dyes, indicating its utility in the textile industry. These dyes exhibit good fastness properties on polyester fabrics, highlighting the role of such derivatives in developing new materials with specific industrial applications (Iyun et al., 2015).

Biological Activity

Research has also delved into the biological activities of derivatives, including cytotoxicity against cancer cell lines and antimicrobial efficacy. Such studies provide a foundation for future pharmaceutical applications, illustrating the compound's potential in drug discovery and development (Phutdhawong et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 5-amino-4-carbamoyl-2-methylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-9(13)5-4(2)15-8(11)6(5)7(10)12/h3,11H2,1-2H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOFKXOOGACFCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C(=O)N)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-4-(aminocarbonyl)-2-methyl-3-furoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)

![5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2960961.png)

![methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2960962.png)

![Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960963.png)